molecular formula C15H24O5S B1620915 3,3,3-Triethoxypropylsulfonylbenzene CAS No. 38435-09-5

3,3,3-Triethoxypropylsulfonylbenzene

Cat. No.: B1620915
CAS No.: 38435-09-5
M. Wt: 316.4 g/mol
InChI Key: GDPIOMYIYYWSES-UHFFFAOYSA-N
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Description

3,3,3-Triethoxypropylsulfonylbenzene is an organic compound with the molecular formula C15H24O5S It is characterized by the presence of a benzene ring substituted with a sulfonyl group and a triethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Triethoxypropylsulfonylbenzene typically involves the reaction of benzene sulfonyl chloride with triethoxypropyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

    Preparation of Triethoxypropyl Magnesium Bromide: This is achieved by reacting triethoxypropyl bromide with magnesium in anhydrous ether.

    Reaction with Benzene Sulfonyl Chloride: The prepared Grignard reagent is then reacted with benzene sulfonyl chloride to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Triethoxypropylsulfonylbenzene can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

3,3,3-Triethoxypropylsulfonylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of sulfonyl-containing biomolecules and their interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Triethoxypropylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, participating in reactions with nucleophiles. The triethoxypropyl chain can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Mercaptopropyltriethoxysilane: Similar in having a triethoxypropyl chain but differs in the presence of a mercapto group instead of a sulfonyl group.

    3,3,3-Triethoxypropylsulfonylbenzene: Similar in having a sulfonyl group but differs in the substituents on the benzene ring.

Uniqueness

This compound is unique due to the combination of its sulfonyl group and triethoxypropyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

IUPAC Name

3,3,3-triethoxypropylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O5S/c1-4-18-15(19-5-2,20-6-3)12-13-21(16,17)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPIOMYIYYWSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCS(=O)(=O)C1=CC=CC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369760
Record name 3,3,3-triethoxypropylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38435-09-5
Record name 3,3,3-triethoxypropylsulfonylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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